molecular formula C7H19NO B018417 Triethylmethylammonium hydroxide CAS No. 109334-81-8

Triethylmethylammonium hydroxide

Cat. No.: B018417
CAS No.: 109334-81-8
M. Wt: 133.23 g/mol
InChI Key: JAJRRCSBKZOLPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylmethylammonium hydroxide is a quaternary ammonium compound with the chemical formula (C2H5)3N(OH)CH3. It is commonly encountered as a solution in water and is known for its strong basic properties. This compound is used in various chemical processes and industrial applications due to its ability to act as a strong base and its solubility in water.

Mechanism of Action

Target of Action

Triethylmethylammonium hydroxide (TEMAH) is a quaternary ammonium compound . Its primary targets are the pH levels of reaction mixtures in various chemical syntheses . It is used to adjust the pH of the reaction mixture, which plays a crucial role in the synthesis of various compounds .

Mode of Action

TEMAH interacts with its targets by acting as a pH adjuster . It can increase the pH of a reaction mixture, thereby facilitating the synthesis of various compounds . For instance, it is used in the synthesis of H2VOPO4, which is further used to synthesize a vanadium phosphate named ε-VOPO4 .

Biochemical Pathways

It is known that temah plays a key role in the synthesis of various compounds, such as ε-vopo4 . The downstream effects of these syntheses depend on the specific compounds being synthesized and their respective roles in various biochemical processes.

Pharmacokinetics

Given its use in chemical syntheses, it is likely that its bioavailability is influenced by factors such as concentration, temperature, and the presence of other compounds in the reaction mixture .

Result of Action

The result of TEMAH’s action is the successful synthesis of various compounds . For instance, it facilitates the synthesis of ε-VOPO4 by adjusting the pH of the reaction mixture . The molecular and cellular effects of TEMAH’s action depend on the specific compounds being synthesized and their respective roles in various biochemical processes.

Action Environment

The action, efficacy, and stability of TEMAH are influenced by various environmental factors. These include the concentration of TEMAH in the reaction mixture, the temperature of the reaction, and the presence of other compounds in the mixture . Adjusting these factors can optimize the effectiveness of TEMAH in facilitating chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylmethylammonium hydroxide can be synthesized through the reaction of triethylamine with methyl iodide, followed by the treatment with a strong base such as sodium hydroxide. The reaction proceeds as follows:

  • Triethylamine reacts with methyl iodide to form triethylmethylammonium iodide:

    (C2H5)3N+CH3I(C2H5)3N+CH3I(C2H5)3N + CH3I \rightarrow (C2H5)3N^+CH3I^- (C2H5)3N+CH3I→(C2H5)3N+CH3I−

  • The resulting triethylmethylammonium iodide is then treated with sodium hydroxide to produce this compound:

    (C2H5)3N+CH3I+NaOH(C2H5)3N(OH)CH3+NaI(C2H5)3N^+CH3I^- + NaOH \rightarrow (C2H5)3N(OH)CH3 + NaI (C2H5)3N+CH3I−+NaOH→(C2H5)3N(OH)CH3+NaI

Industrial Production Methods

In industrial settings, this compound is typically produced in large quantities using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is scaled up to accommodate higher production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethylmethylammonium hydroxide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.

    Acid-Base Reactions: As a strong base, it readily reacts with acids to form salts and water.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve an aqueous or alcoholic medium.

    Acid-Base Reactions: It reacts with a wide range of acids, including hydrochloric acid, sulfuric acid, and acetic acid.

Major Products Formed

    Substitution Reactions: The major products are typically quaternary ammonium salts.

    Acid-Base Reactions: The products are the corresponding ammonium salts and water.

Scientific Research Applications

Triethylmethylammonium hydroxide has several applications in scientific research:

    Chemistry: It is used as a strong base in organic synthesis and as a phase transfer catalyst.

    Biology: It is employed in the preparation of buffers and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of ionic liquids and as a pH adjuster in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium hydroxide: Another quaternary ammonium hydroxide with similar basic properties but different alkyl groups.

    Tetraethylammonium hydroxide: Similar in structure but with four ethyl groups instead of three ethyl groups and one methyl group.

Uniqueness

Triethylmethylammonium hydroxide is unique due to its specific combination of alkyl groups, which imparts distinct solubility and reactivity characteristics compared to other quaternary ammonium hydroxides. Its ability to act as a strong base and its solubility in water make it particularly useful in various chemical and industrial applications.

Properties

IUPAC Name

triethyl(methyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJRRCSBKZOLPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562588
Record name N,N-Diethyl-N-methylethanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109334-81-8
Record name Methyltriethylammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109334-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-N-methylethanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylmethylammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Triethylmethylammonium hydroxide
Reactant of Route 3
Reactant of Route 3
Triethylmethylammonium hydroxide
Reactant of Route 4
Reactant of Route 4
Triethylmethylammonium hydroxide
Reactant of Route 5
Reactant of Route 5
Triethylmethylammonium hydroxide
Reactant of Route 6
Reactant of Route 6
Triethylmethylammonium hydroxide
Customer
Q & A

Q1: Why was Triethylmethylammonium hydroxide investigated as a potential alternative to potassium hydroxide for alkali conditioning of amidoxime-based adsorbents in uranium extraction?

A1: The research aimed to identify alkali conditioning agents that could enhance the performance of amidoxime-based adsorbents while potentially offering cost advantages over potassium hydroxide (KOH) []. This compound, alongside other inorganic and organic bases, was investigated for its ability to influence uranium adsorption capacity and selectivity.

Q2: Did the study find this compound to be a superior alkali conditioning agent compared to potassium hydroxide for uranium adsorption from seawater?

A2: While the study explored this compound as a potential alternative, the results indicated that sodium hydroxide (NaOH) emerged as a more promising candidate []. NaOH demonstrated higher uranium uptake capacity and selectivity compared to both KOH and this compound. The research concluded that NaOH could be a more cost-effective alkali conditioning reagent for enhancing uranium adsorption from seawater using amidoxime-based adsorbents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.